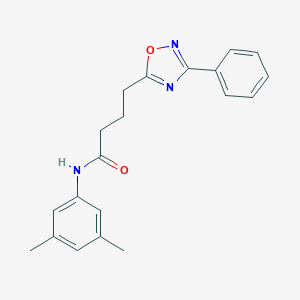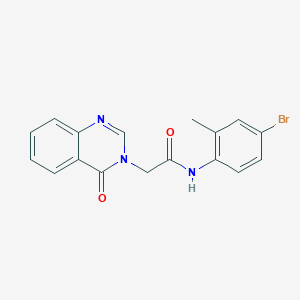![molecular formula C24H19N3O3 B277589 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide](/img/structure/B277589.png)
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ is a synthetic compound that belongs to the family of quinazoline derivatives.
作用机制
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. Inhibition of NF-κB activity by 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide leads to a decrease in the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to have anti-inflammatory, anti-cancer, and immunosuppressive effects. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has also been shown to suppress the production of pro-inflammatory cytokines and chemokines. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to reduce the severity of inflammation in animal models of autoimmune diseases.
实验室实验的优点和局限性
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide is a small molecule inhibitor that can be easily synthesized and purified. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases. However, 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has some limitations for lab experiments. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has low solubility in water, which limits its use in aqueous solutions. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide can also be toxic at high concentrations, which requires careful consideration of dosages in experiments.
未来方向
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. Future research should focus on the development of 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide derivatives with improved solubility and reduced toxicity. Future research should also focus on the identification of 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide targets other than NF-κB. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has the potential to be used in combination with other drugs to enhance its therapeutic effects.
合成方法
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide can be synthesized by reacting 4-amino-2-phenylquinazoline with 3-benzoylbenzoic acid chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified by column chromatography to obtain 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide in high purity.
科学研究应用
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune diseases, and inflammation. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. 3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide has also been shown to inhibit the growth of cancer cells and induce apoptosis.
属性
产品名称 |
3-(4-oxoquinazolin-3(4H)-yl)-N-[3-(phenylcarbonyl)phenyl]propanamide |
|---|---|
分子式 |
C24H19N3O3 |
分子量 |
397.4 g/mol |
IUPAC 名称 |
N-(3-benzoylphenyl)-3-(4-oxoquinazolin-3-yl)propanamide |
InChI |
InChI=1S/C24H19N3O3/c28-22(13-14-27-16-25-21-12-5-4-11-20(21)24(27)30)26-19-10-6-9-18(15-19)23(29)17-7-2-1-3-8-17/h1-12,15-16H,13-14H2,(H,26,28) |
InChI 键 |
ARXDUSYHBZXCJF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)

![3-(4-oxo-3(4H)-quinazolinyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B277533.png)


![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)

